

Application of G-1 in Neuroprotection Assays: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: (3aS,4R,9bR)-G-1

Cat. No.: B15606104

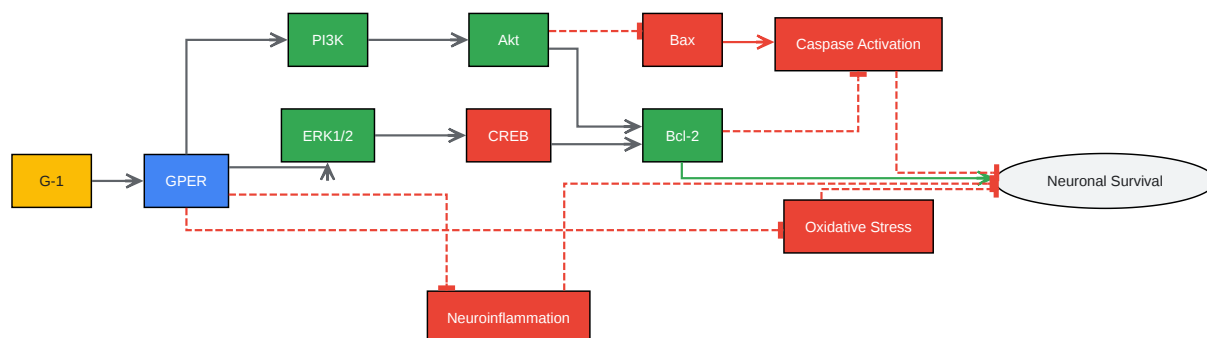
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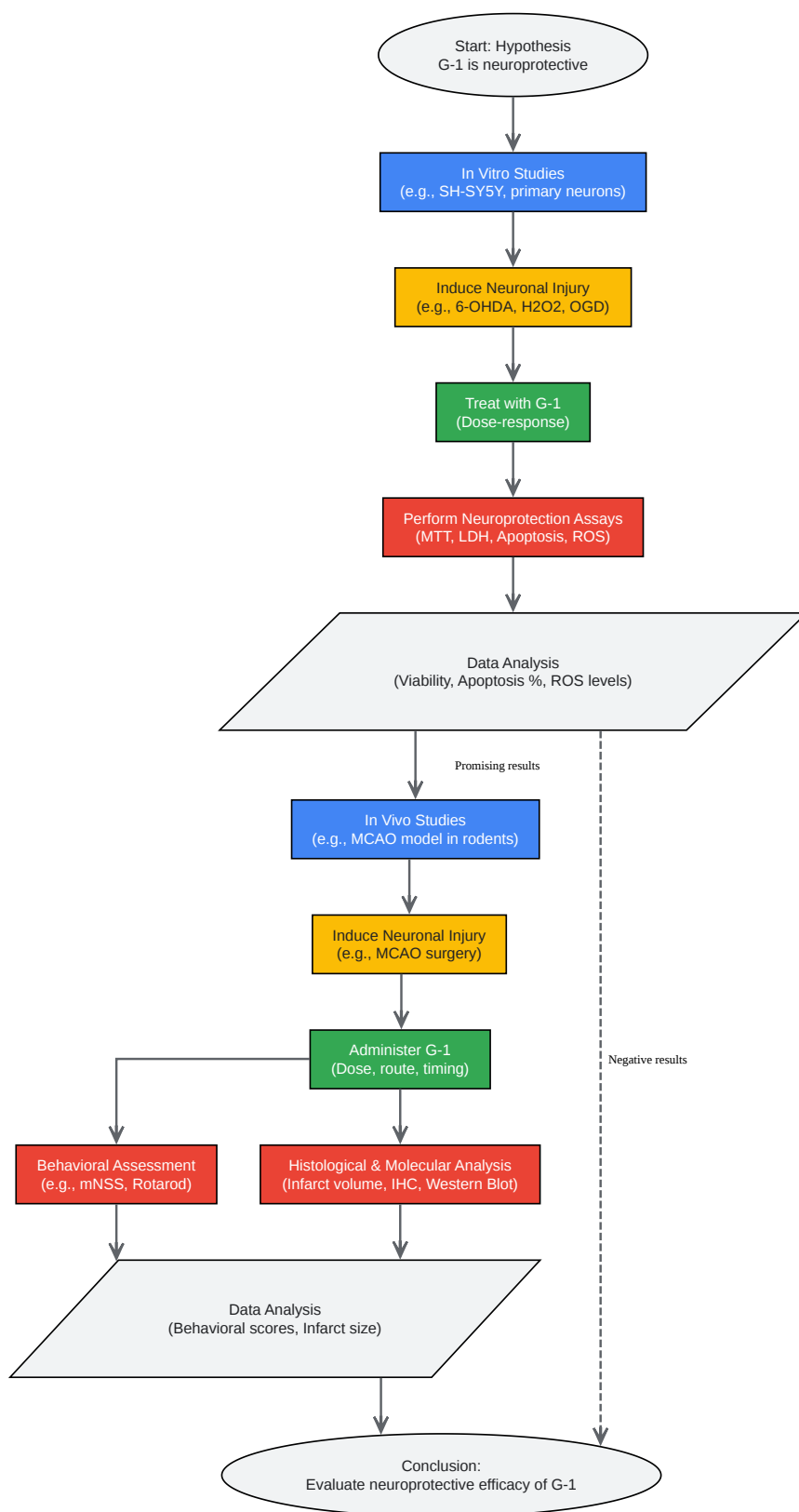
Introduction

G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), a key player in mediating rapid, non-genomic estrogenic signaling.^{[1][2]} Emerging research highlights the significant neuroprotective potential of G-1 across various models of neuronal injury, making it a valuable tool for researchers in neuroscience and drug development. This document provides detailed application notes and protocols for utilizing G-1 in a range of in vitro and in vivo neuroprotection assays. The activation of GPER by G-1 triggers downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which collectively mitigate oxidative stress, neuroinflammation, and apoptosis, thereby promoting neuronal survival.^{[1][2]}

Key Signaling Pathways in G-1 Mediated Neuroprotection

The neuroprotective effects of G-1 are primarily mediated through the activation of GPER, which in turn stimulates several downstream signaling pathways. A simplified representation of this process is illustrated below.





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References

- 1. researchgate.net [researchgate.net]
- 2. Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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